N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the cyclopropyl-furan intermediate: This step involves the reaction of a furan derivative with a cyclopropyl-containing reagent under controlled conditions.
Introduction of the hydroxyethyl group: The intermediate is then reacted with an appropriate hydroxyethylating agent to introduce the hydroxyethyl group.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide reagent, such as methoxybenzenesulfonyl chloride, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of cyclopropyl and furan-containing molecules on biological systems.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and furan rings may play a role in binding to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide: Contains a methyl group instead of a methoxy group, which may influence its chemical and biological properties.
Uniqueness
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity. The combination of cyclopropyl, furan, and sulfonamide moieties also provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-21-13-5-2-3-6-14(13)23(19,20)17-11-16(18,12-8-9-12)15-7-4-10-22-15/h2-7,10,12,17-18H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKSUGJTBJVFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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